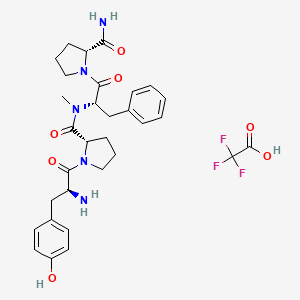
MCPP methyl ester-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MCPP methyl ester-d3, also known as deuterium-labeled MCPP methyl ester, is a stable isotope-labeled compound. It is a derivative of MCPP methyl ester, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that allow for precise quantitation and tracing in various experimental setups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MCPP methyl ester-d3 involves the incorporation of deuterium atoms into the MCPP methyl ester molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and other reagents safely. The production is carried out in a controlled environment to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
MCPP methyl ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds
Aplicaciones Científicas De Investigación
MCPP methyl ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of MCPP methyl ester-d3 involves its incorporation into various molecular pathways due to its stable isotope labeling. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, leading to differences in absorption, distribution, metabolism, and excretion compared to non-labeled compounds. This makes it a valuable tool in drug development and other scientific research .
Comparación Con Compuestos Similares
MCPP methyl ester-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
MCPP methyl ester: The non-deuterated version of this compound.
MCPA methyl ester: Another methyl ester compound used in similar applications.
Dicamba methyl ester: A methyl ester compound with different chemical properties and applications
The uniqueness of this compound lies in its stable isotope labeling, which provides enhanced stability and allows for precise quantitation in various experimental setups.
Propiedades
Fórmula molecular |
C11H13ClO3 |
|---|---|
Peso molecular |
231.69 g/mol |
Nombre IUPAC |
trideuteriomethyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3/i3D3 |
Clave InChI |
YWGAULPFWIQKRB-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)
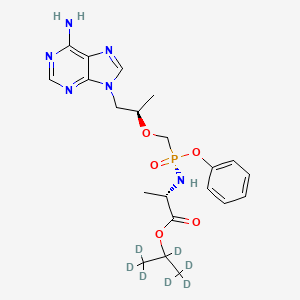
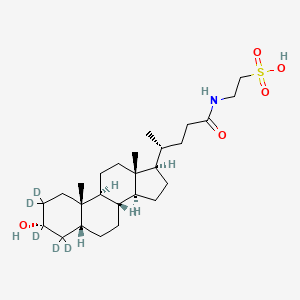

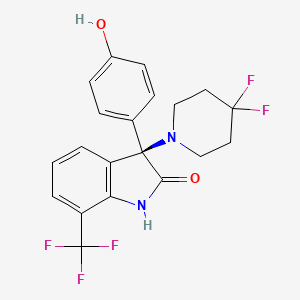
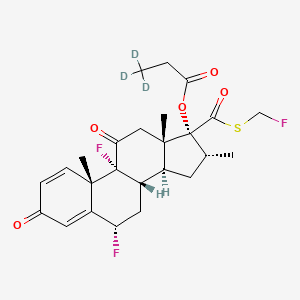
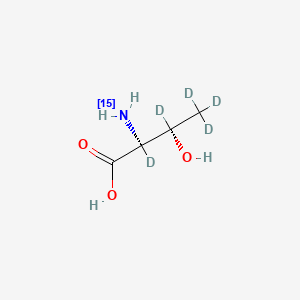

![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
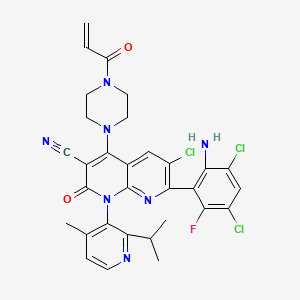
![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
